5-Bromo-2-(piperidin-4-YL)pyridine

Vue d'ensemble

Description

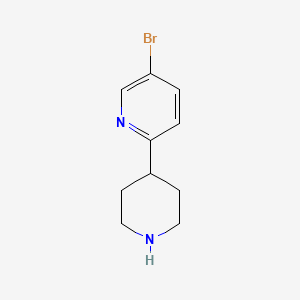

5-Bromo-2-(piperidin-4-YL)pyridine is a chemical compound that features a bromine atom attached to a pyridine ring, which is further substituted with a piperidine ring at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-4-YL)pyridine typically involves the bromination of 2-(piperidin-4-YL)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(piperidin-4-YL)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Applications De Recherche Scientifique

5-Bromo-2-(piperidin-4-yl)pyridine is a chemical compound with a bromine atom attached to a pyridine ring, which is further substituted with a piperidine ring at the 4-position. It has the molecular formula C₁₀H₁₃BrN₂ and a molecular weight of 241.13 g/mol . This compound is known to play a significant role in biochemical reactions, especially in modulating enzyme activities and protein interactions.

Scientific Research Applications

This compound serves as a versatile building block and intermediate in various scientific research applications.

Medicinal Chemistry It is utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies The compound is used in studying enzyme inhibitors and receptor ligands.

Industrial Applications It is also used in developing agrochemicals and other industrial chemicals.

Biochemical Properties

This compound significantly impacts biochemical reactions, notably in modulating enzyme activities and protein interactions. It interacts with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The bromine atom can form halogen bonds with amino acid residues in the active sites of enzymes, influencing their catalytic activities, while the piperidine moiety can engage in hydrogen bonding and hydrophobic interactions with proteins, further modulating their functions.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by interfering with key signaling pathways such as the MAPK and PI3K/Akt pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. A key mechanism involves inhibiting specific kinases, which are enzymes that phosphorylate proteins and regulate various cellular processes. By binding to the ATP-binding sites of these kinases, this compound prevents their activation and subsequent phosphorylation of target proteins.

Temporal Effects

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially when exposed to light and moisture.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses modulate enzyme activities and cellular signaling pathways without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. Cytochrome P450 enzymes in the liver can metabolize this compound, leading to the formation of reactive intermediates that can further interact with cellular macromolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Cells can uptake this compound through passive diffusion and active transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria.

Anticancer Studies

A study highlighted the efficacy of this compound in inhibiting tumor growth in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Antibacterial Studies

Derivatives of this compound were synthesized and tested for antibacterial activity against multiple bacterial strains. Certain derivatives had enhanced activity, with MIC values as low as 0.015 mg/mL against Staphylococcus aureus.

Data Tables

| Biological Activity | IC50 Value (µM) | Tested Strain/Cell Line |

|---|---|---|

| Anticancer Activity | 25.72 | MCF7 (breast cancer) |

| Antibacterial Activity | 1.13 - 6.28 | Salmonella typhi, Bacillus subtilis |

| Enzyme Inhibition | 2.14 - 6.28 | Acetylcholinesterase (AChE) |

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(piperidin-4-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromopyridine: Lacks the piperidine ring, making it less versatile in certain applications.

5-Bromo-2-(piperidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, which can affect its reactivity and binding properties.

Uniqueness

5-Bromo-2-(piperidin-4-YL)pyridine is unique due to the presence of both a bromine atom and a piperidine ring, which confer specific chemical properties and reactivity. This combination makes it particularly useful in medicinal chemistry and organic synthesis .

Activité Biologique

5-Bromo-2-(piperidin-4-YL)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a piperidine moiety attached to a pyridine ring. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has shown promising results in several pharmacological assays:

- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF7 breast cancer cells with an IC50 value of approximately 25.72 µM, demonstrating its potential as an anticancer agent .

- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties. It exhibited moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 1.13 µM to 6.28 µM for various derivatives .

Anticancer Studies

A recent study highlighted the efficacy of this compound in inhibiting tumor growth in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

Antibacterial Studies

In another investigation, derivatives of this compound were synthesized and tested for antibacterial activity against multiple bacterial strains. The results indicated that certain derivatives had enhanced activity, with MIC values as low as 0.015 mg/mL against Staphylococcus aureus.

Data Tables

| Biological Activity | IC50 Value (µM) | Tested Strain/Cell Line |

|---|---|---|

| Anticancer Activity | 25.72 | MCF7 (breast cancer) |

| Antibacterial Activity | 1.13 - 6.28 | Salmonella typhi, Bacillus subtilis |

| Enzyme Inhibition | 2.14 - 6.28 | Acetylcholinesterase (AChE) |

Propriétés

IUPAC Name |

5-bromo-2-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJRJGVTDADMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.